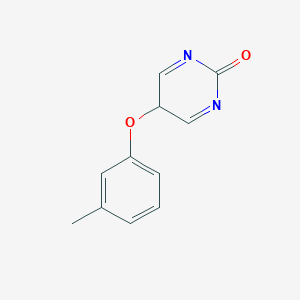
5-(3-Methylphenoxy)pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MLR-1023 involves the reaction of 3-methylphenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods for MLR-1023 are not widely documented, but the synthesis route mentioned is scalable for larger production.
Chemical Reactions Analysis
MLR-1023 undergoes various chemical reactions, including:
Oxidation: MLR-1023 can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group on the phenoxy ring can yield a carboxylic acid derivative.
Scientific Research Applications
MLR-1023 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying allosteric activation of kinases.
Biology: Investigated for its role in modulating Lyn kinase activity and its downstream effects on cellular signaling pathways.
Medicine: Explored as a therapeutic agent for type 2 diabetes due to its glucose-lowering effects.
Mechanism of Action
MLR-1023 exerts its effects by allosterically activating Lyn kinase. This activation increases the maximum velocity (Vmax) of Lyn kinase without competing with ATP at the binding site, indicating an allosteric mechanism . Lyn kinase activation leads to enhanced insulin receptor sensitivity and improved glucose tolerance. The glucose-lowering effects of MLR-1023 are abolished in Lyn knockout mice, confirming the dependence on Lyn kinase activity .
Comparison with Similar Compounds
MLR-1023 is unique compared to other antidiabetic agents due to its specific activation of Lyn kinase. Similar compounds include:
Metformin: A biguanide that reduces hepatic glucose production but does not directly activate kinases like Lyn.
Sodium-glucose cotransporter type 2 (SGLT2) inhibitors: These drugs reduce glucose reabsorption in the kidneys but do not modulate kinase activity.
MLR-1023’s unique mechanism of action and its ability to improve glucose tolerance without causing weight gain make it a promising candidate for further development in diabetes treatment.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(3-methylphenoxy)-5H-pyrimidin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7,10H,1H3 |
InChI Key |
ROVVJISAAVCUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C=NC(=O)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















